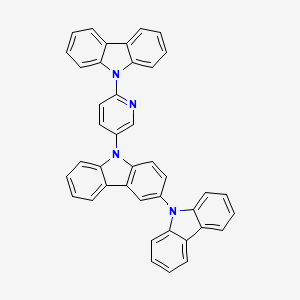

9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9'-bicarbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole is a complex organic compound that has garnered significant interest in the field of organic electronics and optoelectronics. This compound is characterized by its unique structure, which includes multiple carbazole units and a pyridine ring. The presence of these functional groups imparts unique electronic properties, making it a valuable material for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, where a brominated precursor is reacted with carbazole boronic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the carbazole units, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units.

Scientific Research Applications

9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole has several scientific research applications:

Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.

Photovoltaics: Employed in organic solar cells as a donor material, contributing to the efficiency of light absorption and charge transport.

Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong emission in the near-infrared region.

Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole in its various applications involves its ability to interact with specific molecular targets and pathways:

Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and solar cells.

Biological Interactions: In biological systems, the compound can interact with cellular components, leading to fluorescence that can be used for imaging purposes.

Comparison with Similar Compounds

Similar Compounds

9-(2-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Similar structure but with different electronic properties.

4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains thiophene and thiadiazole units, used in similar applications.

Uniqueness

9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole stands out due to its unique combination of carbazole and pyridine units, which provide a balance of electronic properties that are beneficial for both optoelectronic and biological applications.

Biological Activity

The compound 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9'-bicarbazole is a complex organic molecule that belongs to the carbazole family. Carbazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-diabetic, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C41H27N3 with a molecular weight of approximately 561.69 g/mol. It exhibits high purity (>98%) as determined by HPLC methods, which is crucial for biological studies and applications .

Research indicates that carbazole derivatives, including the target compound, may exert their biological effects through several mechanisms:

- Antioxidant Activity : Carbazole compounds can enhance the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD), thereby reducing oxidative stress in cells .

- Inhibition of Enzymes : Some studies have highlighted the ability of carbazole derivatives to inhibit enzymes like α-glucosidase, which is critical in managing diabetes by controlling blood glucose levels .

- Anti-inflammatory Effects : The modulation of inflammatory pathways, including the inhibition of NF-κB and COX-2 expression, has been observed in various studies involving carbazole derivatives .

Antidiabetic Potential

Recent investigations into the antidiabetic properties of carbazole derivatives suggest that they can significantly lower blood glucose levels and improve insulin sensitivity. For instance, one study demonstrated that a related carbazole compound had an IC50 value of 4.27 µM against α-glucosidase, outperforming standard treatments like acarbose (IC50 = 995.55 µM) .

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in protecting neuronal cells from apoptosis and oxidative damage .

Case Studies

- Diabetes Management : In vivo studies using diabetic mouse models treated with carbazole derivatives indicated significant reductions in blood glucose levels and improvements in pancreatic β-cell function. These findings support the potential use of these compounds as therapeutic agents in diabetes management .

- Neurodegeneration : A study assessing the efficacy of a related compound showed that it could enhance cognitive function in animal models by reducing neuroinflammation and promoting neuronal survival .

Summary Table of Biological Activities

Properties

Molecular Formula |

C41H26N4 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

3-carbazol-9-yl-9-(6-carbazol-9-ylpyridin-3-yl)carbazole |

InChI |

InChI=1S/C41H26N4/c1-6-16-35-29(11-1)30-12-2-7-17-36(30)43(35)27-21-23-40-34(25-27)33-15-5-8-18-37(33)44(40)28-22-24-41(42-26-28)45-38-19-9-3-13-31(38)32-14-4-10-20-39(32)45/h1-26H |

InChI Key |

WISXDWYGVPTWGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.